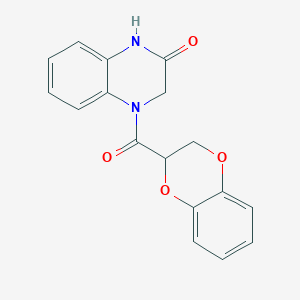

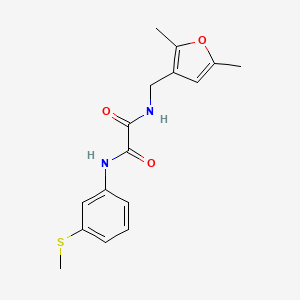

4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)-1,3-dihydroquinoxalin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)-1,3-dihydroquinoxalin-2-one” is likely to be an organic compound containing a quinoxalinone moiety and a benzodioxine moiety. Quinoxalinones are a class of compounds that are derivatives of quinoxaline, a type of heterocyclic compound. Benzodioxines are a class of organic compounds that contain a benzene ring fused to a dioxine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoxalinone and benzodioxine rings. The exact structure would depend on the specific arrangement of these rings and any additional substituents .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinoxalinone and benzodioxine rings. These functional groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoxalinone and benzodioxine rings could impact its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

This compound is a part of diverse synthetic routes aimed at developing novel heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activities.

Dual SNAr Reaction and One-Pot Synthesis : An innovative approach through dual nucleophilic aromatic substitution (SNAr) reactions enables the direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. This method emphasizes the compound's role in facilitating complex reactions, leading to structures present in biologically active compounds (M. S. Deshmukh et al., 2013).

Vinyl Selenones as Annulation Agents : Utilizing vinyl selenones in addition-cyclization cascades with benzo 1,2-diols, 1,2-thiols, and 2-(benzylamino)phenols produces 2,3-dihydro-1,4-benzodioxines among other heterocycles, demonstrating the compound’s role in the synthesis of various biologically active structures (L. Bagnoli et al., 2013).

Pharmacological Applications

While direct studies on 4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)-1,3-dihydroquinoxalin-2-one's pharmacological applications are limited, the research methodologies and synthetic routes involving related compounds provide a foundation for developing potential drug molecules.

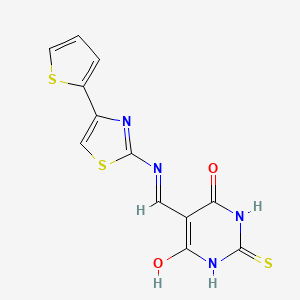

Antimalarial Activity : Synthesis of new 3-arylquinoxaline-2-carbonitrile derivatives, including structures similar to this compound, has shown promising in vitro and in vivo activity against Plasmodium falciparum, indicating potential applications in antimalarial drug development (B. Zarranz et al., 2005).

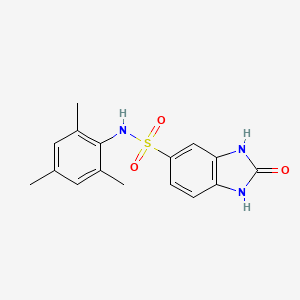

Anticancer Activity : The synthesis and evaluation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives highlight the importance of the quinoxaline structure in designing anticancer agents. This underscores the potential of derivatives like this compound in contributing to anticancer research (B. Zarranz et al., 2004).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-16-9-19(12-6-2-1-5-11(12)18-16)17(21)15-10-22-13-7-3-4-8-14(13)23-15/h1-8,15H,9-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOUDYHNWVLLBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)N3CC(=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Iodo-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B2865837.png)

![2-(4-ethoxyphenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865839.png)

![tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2865840.png)

![Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865841.png)

![4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2865848.png)

![1-allyl-5-phenyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2865852.png)

![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2865856.png)

![Methyl 2-[[1-(methoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2865857.png)